Predicted Physicochemical Profile: LogP and Hydrogen Bond Acceptor Count vs. Parent 6-Phenyl-2-azaspiro[3.3]heptane
The target compound exhibits a higher computed XLogP3 (2.3) compared to its parent 6-phenyl-2-azaspiro[3.3]heptane (XLogP3 = 1.9) [1] [2]. This increase in lipophilicity is accompanied by an additional hydrogen bond acceptor (HBA = 2 vs. 1) due to the pyrazole ring, which may improve membrane permeability while maintaining favorable solubility [1] [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 2.3, HBA = 2 |
| Comparator Or Baseline | 6-Phenyl-2-azaspiro[3.3]heptane (CAS 1774896-02-4): XLogP3 = 1.9, HBA = 1 |
| Quantified Difference | ΔXLogP3 = +0.4, ΔHBA = +1 |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.24 [1] [2] |
Why This Matters
The balanced shift in lipophilicity combined with increased hydrogen bond acceptor capacity can influence pharmacokinetic properties and target engagement, making this compound a distinct choice for fragment-based or lead-optimization programs.
- [1] PubChem. (2020). 6-phenyl-2-[2-(1H-pyrazol-1-yl)ethyl]-2-azaspiro[3.3]heptane. CID 154829770. National Center for Biotechnology Information. View Source
- [2] PubChem. (2015). 6-Phenyl-2-azaspiro[3.3]heptane. CID 97616632. National Center for Biotechnology Information. View Source
